molecular formula C15H9NO3 B12936330 3-(2,3-Dioxoindolin-5-yl)benzaldehyde CAS No. 893736-45-3

3-(2,3-Dioxoindolin-5-yl)benzaldehyde

Cat. No.: B12936330
CAS No.: 893736-45-3
M. Wt: 251.24 g/mol
InChI Key: VLTMQWVANWXKEQ-UHFFFAOYSA-N
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Description

3-(1-Oxo-2,3-dihydro-inden-4-YL)benzaldehyde is an organic compound characterized by the presence of an indene moiety fused with a benzaldehyde group. This compound is a white crystalline solid that is insoluble in water but soluble in various organic solvents . It is used in organic synthesis and has applications in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Oxo-2,3-dihydro-inden-4-YL)benzaldehyde typically involves the reaction of 1-oxo-2,3-dihydro-1H-indene with benzaldehyde under specific conditions. One common method involves the use of a Lewis acid catalyst, such as titanium chloride, to facilitate the reaction . The reaction mixture is refluxed, cooled, and then purified to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Oxo-2,3-dihydro-inden-4-YL)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions can be performed using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-(1-Oxo-2,3-dihydro-inden-4-YL)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Oxo-2,3-dihydro-inden-4-YL)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Oxo-2,3-dihydro-inden-4-YL)benzaldehyde is unique due to its specific combination of an indene moiety with a benzaldehyde group, which imparts distinct chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.

Properties

CAS No.

893736-45-3

Molecular Formula

C15H9NO3

Molecular Weight

251.24 g/mol

IUPAC Name

3-(2,3-dioxo-1H-indol-5-yl)benzaldehyde

InChI

InChI=1S/C15H9NO3/c17-8-9-2-1-3-10(6-9)11-4-5-13-12(7-11)14(18)15(19)16-13/h1-8H,(H,16,18,19)

InChI Key

VLTMQWVANWXKEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC3=C(C=C2)NC(=O)C3=O)C=O

Origin of Product

United States

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